COX-1 Enzyme Inhibition: Isoeugenitol vs. Indomethacin
Isoeugenitol demonstrates a specific and quantifiable inhibition of the cyclooxygenase-1 (COX-1) enzyme, a key target in inflammatory pathways. Its potency is defined relative to the reference NSAID indomethacin. While isoeugenitol is less potent than indomethacin, this direct comparison provides a critical, reproducible benchmark for researchers [1]. The compound's selectivity for COX-1 over COX-2 is a key differentiator from many common NSAIDs, which often inhibit both isoforms [1].
| Evidence Dimension | Inhibition of Cyclooxygenase-1 (COX-1) Enzyme Activity |
|---|---|
| Target Compound Data | IC50 = 262 µM |
| Comparator Or Baseline | Indomethacin (Positive Control, NSAID) |
| Quantified Difference | Isoeugenitol is a less potent COX-1 inhibitor than the reference drug indomethacin. |
| Conditions | In vitro COX-1 enzyme assay following bioassay-guided fractionation of Gethyllis ciliaris dichloromethane extract [1]. |
Why This Matters
This establishes a verifiable IC50 benchmark, enabling researchers to assess the compound's utility as a COX-1 selective tool in enzyme inhibition studies and natural product pharmacology.
- [1] Elgorashi, E. E., & van Staden, J. (2007). Isoeugenitol, a cyclooxygenase-1 inhibitor from Gethyllis ciliaris. South African Journal of Botany, 73(1), 156–158. View Source
